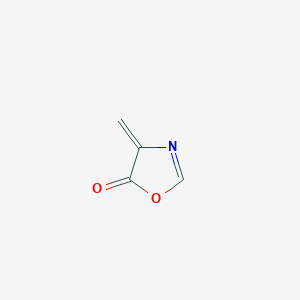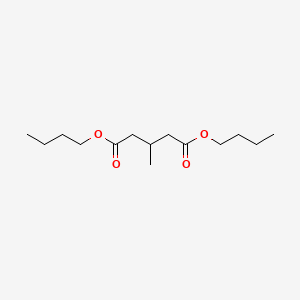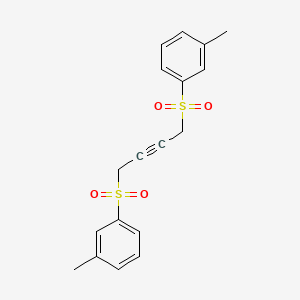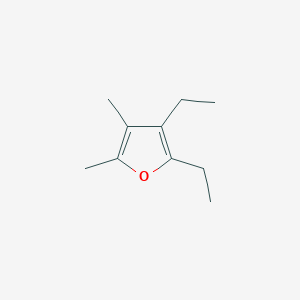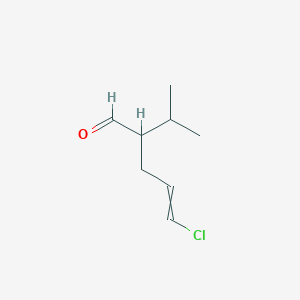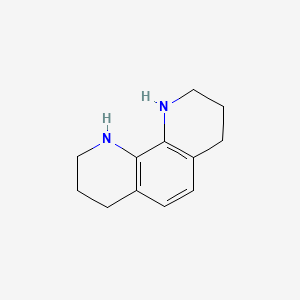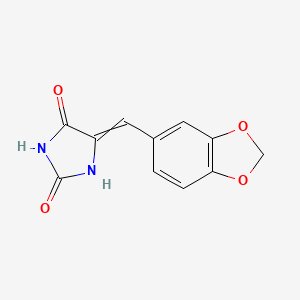
2,4-Imidazolidinedione, 5-(1,3-benzodioxol-5-ylmethylene)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Imidazolidinedione, 5-(1,3-benzodioxol-5-ylmethylene)- is a chemical compound that belongs to the class of imidazolidinones. Imidazolidinones are five-membered ring heterocycles structurally related to imidazolidine, featuring a saturated C3N2 nucleus with a urea or amide functional group in the 2 or 4 positions
Méthodes De Préparation
The synthesis of 2,4-Imidazolidinedione, 5-(1,3-benzodioxol-5-ylmethylene)- typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 1,3-benzodioxole-5-carbaldehyde with 2,4-imidazolidinedione in the presence of a suitable catalyst. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product .
Industrial production methods may involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods often incorporate continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
2,4-Imidazolidinedione, 5-(1,3-benzodioxol-5-ylmethylene)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the benzodioxole ring or the imidazolidinedione ring are replaced with other groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
2,4-Imidazolidinedione, 5-(1,3-benzodioxol-5-ylmethylene)- has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Biology: In biological research, the compound is studied for its potential as a biochemical probe. Its interactions with various biomolecules can provide insights into biological processes and pathways.
Medicine: The compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry: In industrial applications, the compound is used in the formulation of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,4-Imidazolidinedione, 5-(1,3-benzodioxol-5-ylmethylene)- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. The exact mechanism depends on the specific application and context in which the compound is used. For example, in medicinal chemistry, the compound may bind to a target protein, altering its activity and leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
2,4-Imidazolidinedione, 5-(1,3-benzodioxol-5-ylmethylene)- can be compared with other similar compounds, such as:
2,4-Imidazolidinedione, 5-methyl-: This compound has a methyl group instead of the benzodioxole group, resulting in different chemical properties and applications.
2,4-Imidazolidinedione, 5,5-dimethyl-:
Propriétés
Numéro CAS |
52036-17-6 |
|---|---|
Formule moléculaire |
C11H8N2O4 |
Poids moléculaire |
232.19 g/mol |
Nom IUPAC |
5-(1,3-benzodioxol-5-ylmethylidene)imidazolidine-2,4-dione |
InChI |
InChI=1S/C11H8N2O4/c14-10-7(12-11(15)13-10)3-6-1-2-8-9(4-6)17-5-16-8/h1-4H,5H2,(H2,12,13,14,15) |
Clé InChI |
GSTYGEGWJKJKQF-UHFFFAOYSA-N |
SMILES canonique |
C1OC2=C(O1)C=C(C=C2)C=C3C(=O)NC(=O)N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2-{[4-(Propan-2-yl)phenyl]sulfanyl}phenyl)acetic acid](/img/structure/B14645599.png)
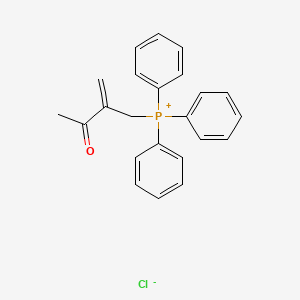

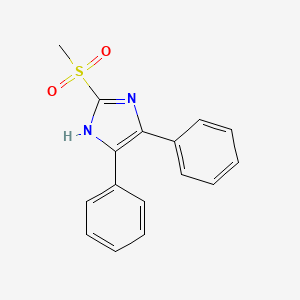
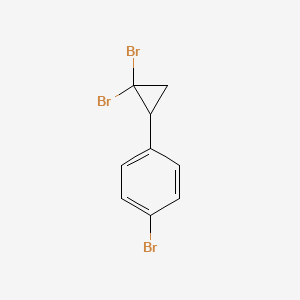
![2-[(4-Methylpiperazin-1-yl)disulfanyl]-1,3-benzothiazole](/img/structure/B14645618.png)

